molecular formula C5H4BrNO2 B1523962 5-bromo-1H-pyrrole-3-carboxylic acid CAS No. 1269152-69-3

5-bromo-1H-pyrrole-3-carboxylic acid

Cat. No. B1523962
CAS RN: 1269152-69-3
M. Wt: 189.99 g/mol
InChI Key: DMYKYJWBQOBZGP-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-3-carboxylic acid is a chemical compound with the empirical formula C5H4BrNO2 and a molecular weight of 189.99 . It is a useful reagent for the preparation of novel inhibitors of Rho/MRTF/SRF transcription, which have potential applications as antifibrotics for scleroderma .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(C1=CNC(Br)=C1)=O . Further details about its crystal structure or other structural properties are not available in the search results.

Scientific Research Applications

Metabolic Pathways and Genetic Disorders
Pyrrole derivatives, including compounds structurally related to 5-bromo-1H-pyrrole-3-carboxylic acid, are significant in the study of metabolic pathways and genetic disorders. For instance, Δ1-pyrroline-5-carboxylate synthase (P5CS) deficiency, a condition affecting the biosynthesis of proline, ornithine, arginine, and proline, demonstrates the critical role of pyrrole-related enzymes in human metabolism. Patients with this deficiency exhibit neurodegeneration, cataracts, and various metabolic anomalies, highlighting the importance of pyrrole derivatives in understanding and potentially treating such conditions (Baumgartner et al., 2005).

Dietary Effects on Metabolism
Research on dietary supplementation, such as studies involving β-glucan enriched oat bran, reveals how diet influences the production of carboxylic acids in the body, including those structurally related to pyrrole derivatives. These findings are crucial for understanding the dietary impacts on colonic health and diseases, providing insights into the preventative potential of specific foods against colonic diseases (Nilsson et al., 2008).

Environmental and Occupational Health
Studies on environmental exposure to chemicals like organophosphorus and pyrethroid pesticides, which are structurally or functionally related to pyrrole derivatives, underscore the significance of monitoring and evaluating the health impacts of such substances. Research in this domain is vital for developing public health policies and regulatory measures to protect communities, especially vulnerable populations like children, from potential neurotoxic effects (Babina et al., 2012).

Biomarker Development for Exposure Assessment
Identifying and evaluating biomarkers of exposure to hazardous substances, including those related to pyrrole derivatives, is essential for occupational health safety. Research in this area focuses on assessing the effectiveness of various urinary metabolites as indicators of exposure, facilitating the development of preventive measures and interventions to minimize health risks in the workplace (Mathias et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 5-bromo-1H-pyrrole-3-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

As a pyrrole derivative, it may interact with its targets through the pyrrole ring, a common structure in many bioactive compounds . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrrole derivatives are known to participate in a variety of biological activities, suggesting that they may affect multiple pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrrole derivatives , this compound may have multiple effects at the molecular and cellular levels

properties

IUPAC Name

5-bromo-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYKYJWBQOBZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269152-69-3
Record name 5-bromo-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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